molecular formula C10H15NO B2556290 2-[4-(Aminomethyl)phenyl]propan-2-ol CAS No. 214758-90-4

2-[4-(Aminomethyl)phenyl]propan-2-ol

Cat. No.: B2556290
CAS No.: 214758-90-4
M. Wt: 165.236
InChI Key: JXABOQLRHAMRAQ-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]propan-2-ol (molecular formula: C₁₀H₁₅NO) is a secondary alcohol featuring an aminomethyl-substituted phenyl group attached to a propan-2-ol backbone. Its structure is characterized by a central tertiary alcohol group flanked by a methyl group and a 4-(aminomethyl)phenyl moiety. The compound’s primary functional groups—the hydroxyl (-OH) and primary amine (-NH₂)—impart both hydrophilic and reactive properties, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXABOQLRHAMRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214758-90-4
Record name 2-[4-(aminomethyl)phenyl]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(aminomethyl)benzaldehyde over a palladium catalyst. This method is advantageous due to its scalability and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]propan-2-ol is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]propan-2-ol involves its interaction with muscarinic acetylcholine receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to acetylcholine. This modulation occurs through binding to a specific site on the receptor, leading to conformational changes that increase receptor activity .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Aminomethyl vs. Aminophenyl Groups: The target compound’s aminomethyl group (-CH₂NH₂) offers greater conformational flexibility compared to the rigid -NH₂-phenyl group in 2-(4-aminophenyl)propan-2-ol . This flexibility may enhance interactions with biological targets like adrenergic receptors.
  • Fluorinated Derivatives : Hexafluoropropan-2-ol derivatives exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, as seen in mefentrifluconazole () .

Pharmacokinetic and Pharmacodynamic Insights

  • Enantiomeric Activity: highlights that enantiomers of aminopropanol derivatives (e.g., 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) exhibit divergent adrenolytic activities, underscoring the importance of stereochemistry in drug design .
  • Metabolism: LC-MS/MS studies of aminopropanol derivatives (e.g., 2-(4-aminophenyl)propan-2-ol) reveal phase I metabolism pathways involving hydroxylation and deamination, which may differ in the target compound due to its aminomethyl group .

Biological Activity

2-[4-(Aminomethyl)phenyl]propan-2-ol, also known as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which facilitates various interactions with biological macromolecules, influencing multiple biochemical pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15N Molecular Formula \text{C}_{11}\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through modulation of adrenergic receptors. The compound acts as a positive allosteric modulator for certain receptor subtypes, enhancing their activity without directly activating them. This mechanism is crucial for its potential therapeutic applications, especially in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity management.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Colorectal Carcinoma (HCT-116)
  • Epidermoid Carcinoma (HEP2)

In comparative studies, compounds similar to this compound demonstrated IC50 values that indicate potent inhibitory activity against these cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. It is believed to interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, docking studies have suggested that this compound can effectively bind to the active sites of certain kinases, inhibiting their activity and thus influencing cell proliferation and survival .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Key findings from recent research include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the compound's potency against various cancer cell lines.
  • Hydroxyl Groups : Compounds with hydroxyl substituents showed enhanced cytotoxicity, indicating that modifications at specific positions can lead to improved biological activity .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Anticancer Efficacy : A study evaluating a series of aminomethyl phenyl derivatives found that certain modifications led to enhanced cytotoxicity against HEP2 and HCT-116 cells, with IC50 values ranging from 0.5 μM to 3 μM .
    CompoundCell LineIC50 (μM)
    2aHEP20.5
    4bHCT-1161.5
    4dHEP23.0
  • Enzyme Interaction Studies : Computational modeling has indicated that this compound interacts favorably with VEGFR and FGFR proteins, suggesting its role as a potential inhibitor in angiogenesis-related pathways .

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